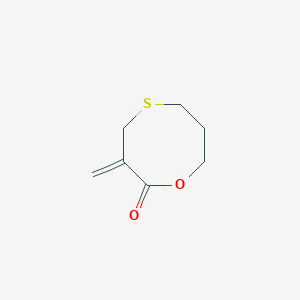
3-Methylidene-1,5-oxathiocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1,5-oxathiocan-2-one is a heterocyclic compound that features a unique structure combining an oxathiocane ring with a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1,5-oxathiocan-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method is the Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated methylene compound in the presence of a catalyst. The reaction conditions often include the use of phosphine or amine catalysts at moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1,5-oxathiocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
3-Methylidene-1,5-oxathiocan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylidene-1,5-oxathiocan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylidene-1,5-dioxepan-2-one: Similar structure but with an oxygen atom instead of sulfur.
3-Methylidene-1,5-thiazepan-2-one: Contains a nitrogen atom in the ring structure.
3-Methylidene-1,5-oxazepan-2-one: Features an oxygen and nitrogen atom in the ring.
Uniqueness
3-Methylidene-1,5-oxathiocan-2-one is unique due to the presence of both sulfur and oxygen in its ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
876011-55-1 |
|---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
3-methylidene-1,5-oxathiocan-2-one |
InChI |
InChI=1S/C7H10O2S/c1-6-5-10-4-2-3-9-7(6)8/h1-5H2 |
InChI Key |
MBIMHJZLRUZVPB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSCCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12614085.png)
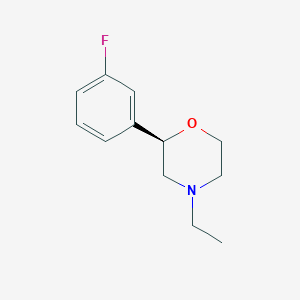
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)

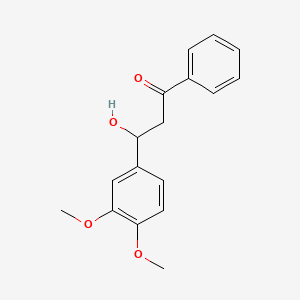

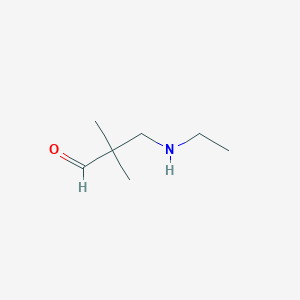


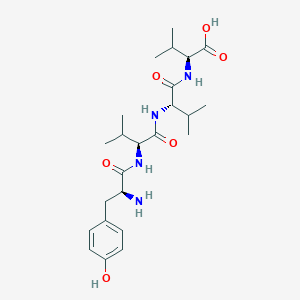


![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
